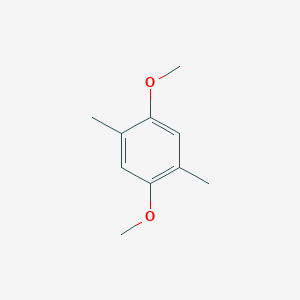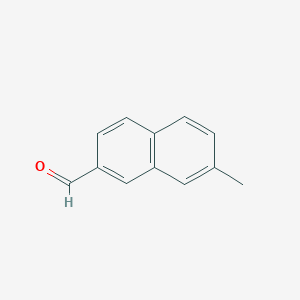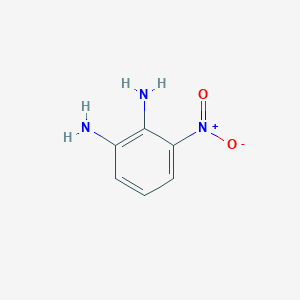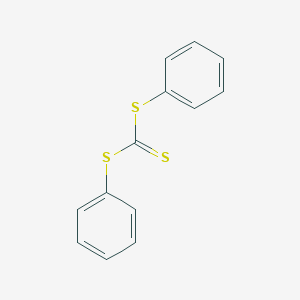
Diphenyl trithiocarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl trithiocarbonate (DPTC) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a sulfur-containing organic compound that is commonly used as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Diphenyl trithiocarbonate has been used in a variety of scientific research applications, including organic synthesis, polymer chemistry, and material science. It is commonly used as a reagent in the synthesis of thiocarbamates, which are important intermediates in the production of pesticides, pharmaceuticals, and other chemicals. This compound has also been used as a chain transfer agent in the polymerization of styrene and other monomers.
Wirkmechanismus
The mechanism of action of Diphenyl trithiocarbonate is not well understood, but it is believed to act as a sulfur transfer agent in chemical reactions. It can also act as a radical scavenger, which can prevent unwanted side reactions in chemical reactions.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have antioxidant properties and may have potential as a therapeutic agent for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Diphenyl trithiocarbonate is its versatility as a reagent in organic synthesis. It is also relatively easy to synthesize and handle in a laboratory setting. However, this compound can be toxic and should be handled with care. It is also not suitable for use in certain types of reactions, such as those involving strong acids or bases.
Zukünftige Richtungen
There are several areas of research that could benefit from further study of Diphenyl trithiocarbonate. One potential application is in the development of new materials with unique properties, such as self-healing materials. This compound could also be studied for its potential as a therapeutic agent for the treatment of oxidative stress-related diseases. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential applications in organic synthesis and polymer chemistry.
In conclusion, this compound is a versatile chemical compound that has been widely used in scientific research. Its unique properties make it useful as a reagent in organic synthesis, polymer chemistry, and material science. While its mechanism of action and biochemical effects are not well understood, there is potential for further research in these areas. Overall, this compound is a valuable tool for scientists and researchers in a variety of fields.
Synthesemethoden
Diphenyl trithiocarbonate can be synthesized by the reaction of carbon disulfide with phenol in the presence of a base. The reaction results in the formation of a dithiocarbonate intermediate, which is then treated with a secondary amine to yield this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Eigenschaften
| 2314-54-7 | |
Molekularformel |
C13H10S3 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
bis(phenylsulfanyl)methanethione |
InChI |
InChI=1S/C13H10S3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
UHXNHMBEGXLRMF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC(=S)SC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)SC(=S)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



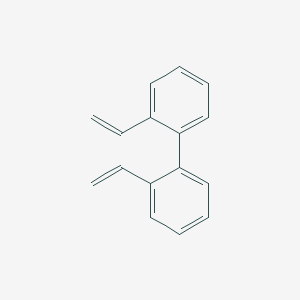
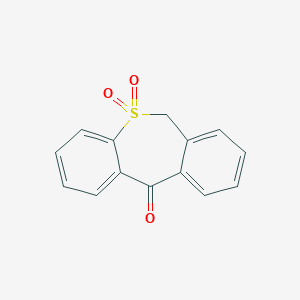


![[Bis(4-methoxyphenyl)methylidene]hydrazine](/img/structure/B188696.png)
![4-[2-(Dimethylamino)propyl]phenol](/img/structure/B188697.png)
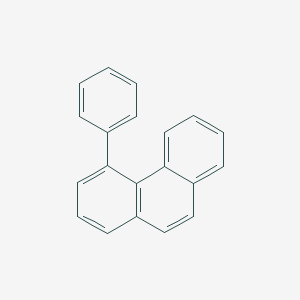
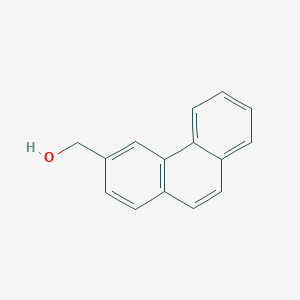
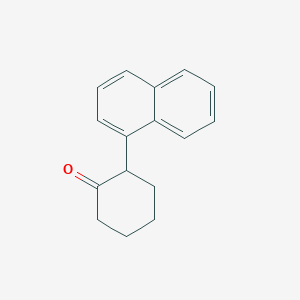
![[4-(Isopropylsulfanyl)phenyl]acetic acid](/img/structure/B188709.png)
